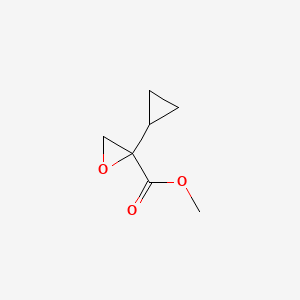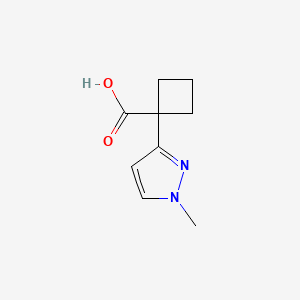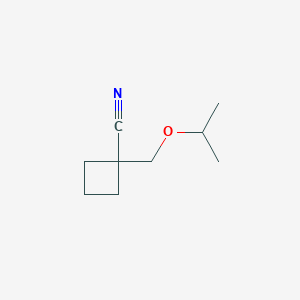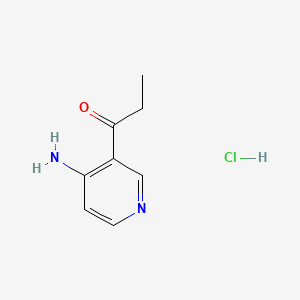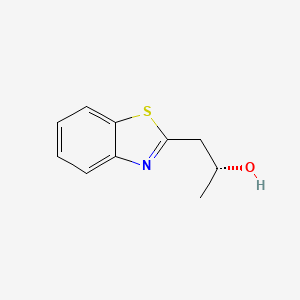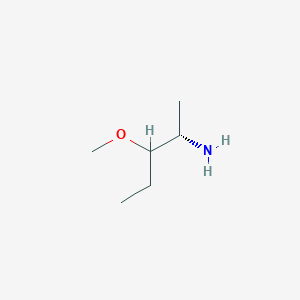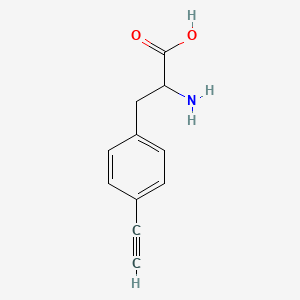
Methyl2-chloro-5,6-dimethylpyridine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is a versatile chemical compound used in scientific research. It offers diverse applications, ranging from the synthesis of pharmaceuticals to the analysis of complex biological systems.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate typically involves the chlorination of 5,6-dimethylpyridine-3-carboxylic acid followed by esterification. The reaction conditions often include the use of thionyl chloride (SOCl₂) for chlorination and methanol (CH₃OH) for esterification. The process is carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems ensures consistency and efficiency in production.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl groups can be oxidized to form corresponding carboxylic acids.
Reduction Reactions: The ester group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium amide (NaNH₂) or thiourea (NH₂CSNH₂) are commonly used.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are employed.
Reduction: Lithium aluminum hydride (LiAlH₄) is a typical reducing agent.
Major Products Formed
Substitution: Formation of amides or thiols.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is used in various scientific research fields:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of pharmaceutical compounds.
Industry: In the production of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate involves its interaction with specific molecular targets. The chlorine atom and ester group play crucial roles in its reactivity, allowing it to participate in various biochemical pathways. The compound can inhibit or activate enzymes, affecting metabolic processes and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloro-3-pyridinecarboxylate
- Methyl 2-chloro-4,5-dimethylpyridine-3-carboxylate
- Methyl 2-chloro-6-methylpyridine-3-carboxylate
Uniqueness
Methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in targeted research applications where other similar compounds may not be as effective.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
methyl 2-chloro-5,6-dimethylpyridine-3-carboxylate |
InChI |
InChI=1S/C9H10ClNO2/c1-5-4-7(9(12)13-3)8(10)11-6(5)2/h4H,1-3H3 |
Clave InChI |
LBJNINMUOCAWKT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(N=C1C)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


